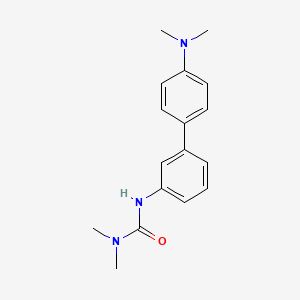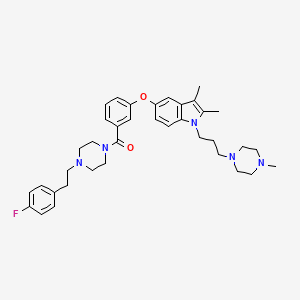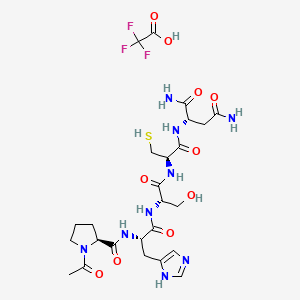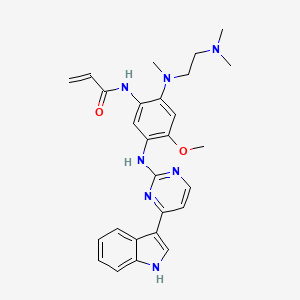
AZ5104
Descripción general
Descripción
“N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a pyrimidine ring, which is a basic structure in many biological molecules like nucleotides. The presence of the acrylamide group suggests that this compound could participate in Michael addition reactions .
Aplicaciones Científicas De Investigación
Agonista de RORγ
AZ5104 actúa como un agonista de RORγ a concentraciones micromolares bajas {svg_1} {svg_2}. El análisis de acoplamiento molecular mostró que este compuesto ocupa el dominio de unión del ligando del receptor con una puntuación de acoplamiento significativa {svg_3} {svg_4}.
Inhibición de SRC-ERK-STAT3
El análisis de la actividad biológica de this compound en las células Th17 reveló que regula a la baja la expresión de RORγT y la producción de citoquinas relacionadas con Th17 a través de la inhibición de SRC-ERK-STAT3 (proto-oncogén SRC - cinasa MAP regulada extracelularmente - transductor de señales y activador de la transcripción 3) {svg_5} {svg_6}.
Inhibidor de EGFR
This compound es un inhibidor de EGFR (receptor del factor de crecimiento epidérmico) {svg_7} {svg_8}. Debido a la inhibición de los elementos descendentes de la señalización de EGFR, ejerce una actividad biológica diferente hacia una isoforma específica de Th17 {svg_9} {svg_10}.
Tratamiento de trastornos autoinmunitarios
Los resultados de la investigación sobre this compound pueden ser relevantes en el futuro para el diseño de tratamientos dirigidos a las vías de señalización que inhiben la inflamación relacionada con Th17 en ciertos trastornos autoinmunitarios {svg_11} {svg_12}.
Más potente que Osimertinib
Aunque this compound tiene un perfil farmacológico general similar al de osimertinib, los estudios preclínicos indican que es más potente que osimertinib contra las líneas celulares con mutaciones de EGFR con un margen más bajo a la actividad de EGFR de tipo salvaje {svg_13}.
Mecanismo De Acción
Target of Action
AZ5104, also known as Osimertinib metabolite M6, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation . This compound selectively inhibits both EGFR-TKI–sensitizing and EGFR T790M–resistance mutations .
Mode of Action
This compound interacts with its target, EGFR, by occupying the ligand-binding domain of the receptor . This interaction results in the inhibition of EGFR signaling pathways, thereby reducing cellular growth in EGFR-mutant cell lines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound disrupts the downstream signaling pathways that regulate cell growth and differentiation . Furthermore, this compound has been shown to downregulate RORγT expression and Th17-related cytokine production via inhibition of the SRC-ERK-STAT3 signaling pathway .
Pharmacokinetics
This compound is an active metabolite of Osimertinib, produced by cytochrome P450 (CYP) 3A4 through demethylation . It circulates at approximately 10% of the concentration of the parent compound . The area under the curve (AUC) from 0 to 24 hours for this compound is 540 ng/mL*h, which is significant for predicting grade ≥ 2 adverse events .
Result of Action
The primary result of this compound’s action is the inhibition of cellular growth in EGFR-mutant cell lines . This leads to sustained tumor growth inhibition in patient-derived xenografts (PDX) harboring the G719X mutation alone or in combination with L861Q and S768I .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be affected by the presence of specific activating EGFR mutations within the tumor cells . Additionally, the compound’s efficacy can be influenced by the inhibition of downstream elements of EGFR signaling .
Propiedades
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVEOMHJHBNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421373-98-9 | |
| Record name | N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-5104 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is AZ5104 and how is it related to osimertinib?
A: this compound, also known as N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide, is an active metabolite of the third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) osimertinib. [, , , , ] Osimertinib is metabolized in vivo, primarily by CYP3A enzymes, to produce this compound, which also demonstrates inhibitory activity against EGFR. [, , , , , , ]
Q2: How does this compound interact with EGFR and what are the downstream effects?
A: Like osimertinib, this compound acts as an irreversible inhibitor of EGFR. [, ] It binds to the ATP-binding site of EGFR, particularly targeting EGFR harboring sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation. [, ] This binding inhibits EGFR autophosphorylation and downstream signaling pathways, ultimately leading to reduced cell proliferation and tumor growth in EGFR-driven cancers. [, ]
Q3: What is the structure of this compound?
A3: this compound's chemical structure is N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide. Information regarding its molecular formula, weight, and spectroscopic data may be found in relevant chemical databases or publications.
Q4: How does the structure of this compound influence its activity?
A: While specific SAR (Structure-Activity Relationship) studies focusing solely on this compound may be limited, research on osimertinib and its analogs provides insights. Modifications to the core structure can influence binding affinity to EGFR, metabolic stability, and overall pharmacokinetic properties. [, ]
Q5: How stable is this compound under various conditions?
A: this compound, similar to osimertinib, exhibits stability challenges in specific matrices like plasma. [, ] Research suggests that a Michael addition reaction between the Michael acceptor moiety of this compound and cysteine residues in the plasma matrix contributes to its degradation. []
Q6: Are there any strategies to improve this compound stability in biological samples?
A: Yes, strategies to improve the stability of this compound in plasma have been explored. One approach involves modifying sample preparation procedures to minimize degradation, such as incorporating specific additives or optimizing storage conditions. []
Q7: What is the pharmacokinetic profile of this compound?
A: this compound exhibits a distinct pharmacokinetic profile compared to osimertinib. Studies indicate that it achieves lower systemic exposure (AUC) and peak concentration (Cmax) than osimertinib in both preclinical models and humans. []
Q8: What is the clinical significance of this compound in osimertinib therapy?
A: this compound contributes to the overall efficacy of osimertinib treatment. [, , ] Understanding its pharmacokinetic profile and potential for drug-drug interactions is crucial for optimizing osimertinib therapy. [, ]
Q9: Have any specific analytical methods been developed for this compound quantification?
A: Yes, various analytical methods, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed and validated for quantifying this compound in biological matrices. [, , , ] These methods play a crucial role in pharmacokinetic studies and therapeutic drug monitoring. []
Q10: What is the significance of this compound in understanding resistance mechanisms to EGFR inhibitors?
A: While this compound itself may not be a primary focus in resistance studies, its presence and relative levels alongside osimertinib can provide valuable insights into treatment response and potential resistance mechanisms. [] For instance, the emergence of specific EGFR mutations, like T798I, can confer resistance to certain EGFR inhibitors, highlighting the need for further research and development of next-generation therapies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

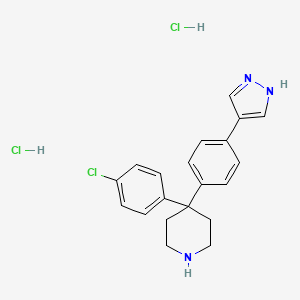
![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)
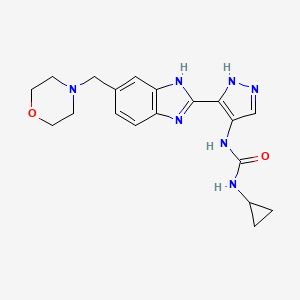
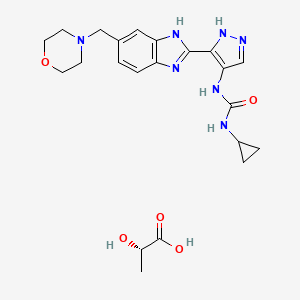
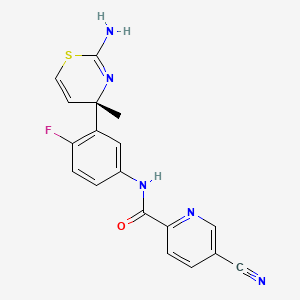
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)


![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)
